![molecular formula C25H21NO3S B5698517 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid, also known as DNNSO, is a chemical compound that has been widely used in scientific research. It is a sulfinic acid derivative of naphthalene, which has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid involves the inhibition of various enzymes, such as xanthine oxidase and cyclooxygenase (COX). 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to inhibit the activity of xanthine oxidase, which results in the reduction of ROS production. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has also been found to inhibit the activity of COX, which results in the reduction of prostaglandin production. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to have a dual mechanism of action, which involves the inhibition of both ROS and prostaglandin production.
Biochemical and Physiological Effects:
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to have various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to reduce the production of ROS and prostaglandins, which are involved in oxidative stress and inflammation. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has also been found to inhibit the growth of cancer cells, which makes it a potential anti-cancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid in lab experiments is its wide range of biochemical and physiological effects. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid can be used in the study of oxidative stress, inflammation, and cancer. Another advantage is its relatively low toxicity, which makes it a potential drug candidate. However, one of the limitations of using 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid in lab experiments is its low solubility in water, which makes it difficult to administer. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid also has a short half-life, which makes it difficult to maintain a consistent concentration in vivo.
Orientations Futures
There are several future directions for the study of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid. One direction is the development of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid analogs that have improved solubility and pharmacokinetic properties. Another direction is the study of the synergistic effects of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid with other drugs. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to have synergistic effects with various drugs, such as cisplatin and doxorubicin, which are commonly used in cancer chemotherapy. Another direction is the study of the molecular targets of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been found to inhibit the activity of various enzymes, but its molecular targets are not fully understood. The identification of its molecular targets could lead to the development of more potent and specific drugs.
Conclusion:
In conclusion, 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has also been found to inhibit the activity of various enzymes, such as xanthine oxidase and COX. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has advantages and limitations for lab experiments, and there are several future directions for its study. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has the potential to be developed into a drug candidate for the treatment of oxidative stress, inflammation, and cancer.
Méthodes De Synthèse
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid can be synthesized through a multistep reaction process. The synthesis starts with the reaction of 2-naphthol with chloroacetyl chloride, which results in the formation of 2-(chloroacetyl)naphthalene. The next step involves the reaction of 2-(chloroacetyl)naphthalene with diphenylmethanamine, which results in the formation of 2-{[(diphenylmethyl)amino]methyl}naphthalene. The final step involves the reaction of 2-{[(diphenylmethyl)amino]methyl}naphthalene with sodium sulfite, which results in the formation of 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid.
Applications De Recherche Scientifique
5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has also been found to inhibit the activity of various enzymes, such as xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). 5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid has been used in the study of oxidative stress, inflammation, and cancer.
Propriétés
IUPAC Name |
5-[2-(benzhydrylamino)-2-oxoethyl]naphthalene-1-sulfinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c27-24(17-20-13-7-15-22-21(20)14-8-16-23(22)30(28)29)26-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,25H,17H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKUHQGDWWMCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=C4C=CC=C(C4=CC=C3)S(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

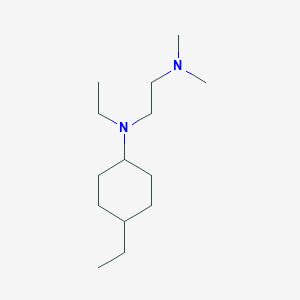
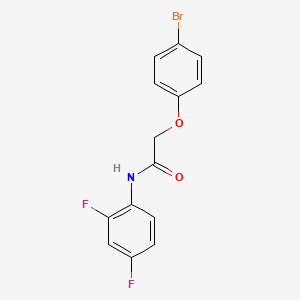

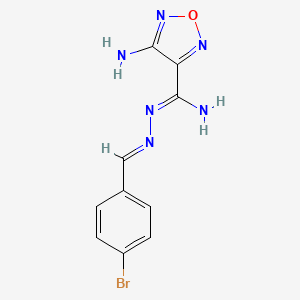

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
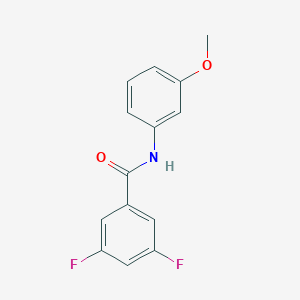
![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)
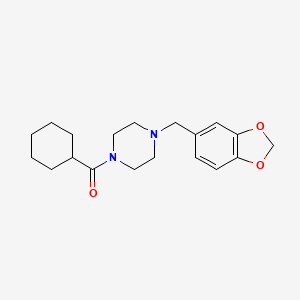
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
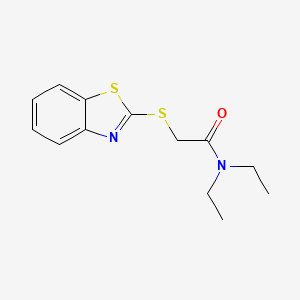

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)